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Compound of Interest

Compound Name:
tert-Butyl (5-nitropyridin-2-

yl)carbamate

Cat. No.: B168906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview
tert-Butyl (5-nitropyridin-2-yl)carbamate is a pivotal intermediate in the synthesis of various

biologically active molecules, particularly in the development of kinase inhibitors. Its molecular

structure, featuring a Boc-protected amine and a nitro group on a pyridine ring, makes it a

versatile building block in medicinal chemistry.

Property Value

Molecular Weight 239.23 g/mol

Molecular Formula C₁₀H₁₃N₃O₄

CAS Number 161117-88-0

Appearance Yellow solid

Primary Application Intermediate in kinase inhibitor synthesis

Role in the Synthesis of ALK5 Inhibitors
tert-Butyl (5-nitropyridin-2-yl)carbamate serves as a crucial starting material in the multi-step

synthesis of potent and selective Activin receptor-like kinase 5 (ALK5) inhibitors. ALK5, also
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known as TGF-β type I receptor, is a key mediator in the TGF-β signaling pathway, which is

implicated in a variety of cellular processes including growth, differentiation, and extracellular

matrix production. Dysregulation of this pathway is associated with diseases such as cancer

and fibrosis.

The synthesis of these inhibitors typically involves the modification of the pyridine core of tert-
butyl (5-nitropyridin-2-yl)carbamate to construct complex heterocyclic systems that can

effectively target the ATP-binding site of the ALK5 kinase.

Experimental Protocols
Synthesis of tert-Butyl (5-nitropyridin-2-yl)carbamate
A common synthetic route to tert-butyl (5-nitropyridin-2-yl)carbamate involves the nitration of

2-aminopyridine followed by the protection of the amino group.

Materials:

2-Aminopyridine

Concentrated Nitric Acid

Concentrated Sulfuric Acid

Di-tert-butyl dicarbonate (Boc₂O)

Triethylamine

Dichloromethane (DCM)

Sodium Bicarbonate solution

Brine

Anhydrous Sodium Sulfate

Silica gel for column chromatography

Procedure:
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Nitration of 2-Aminopyridine:

Slowly add 2-aminopyridine to a cooled mixture of concentrated nitric acid and sulfuric

acid.

Stir the reaction mixture at a controlled temperature until the reaction is complete

(monitored by TLC).

Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the 2-

amino-5-nitropyridine.

Filter, wash with water, and dry the solid.

Boc Protection:

Dissolve the 2-amino-5-nitropyridine in dichloromethane.

Add triethylamine and di-tert-butyl dicarbonate (Boc₂O).

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield tert-butyl (5-
nitropyridin-2-yl)carbamate as a yellow solid.

Synthesis of a Pyridinyl-Imidazole ALK5 Inhibitor
This protocol outlines a representative synthesis of a pyridinyl-imidazole based ALK5 inhibitor

using tert-butyl (5-nitropyridin-2-yl)carbamate as a key intermediate.

Step 1: Deprotection and Amine Formation

The Boc-protecting group of tert-butyl (5-nitropyridin-2-yl)carbamate is removed under

acidic conditions (e.g., trifluoroacetic acid in DCM) to yield 5-nitropyridin-2-amine.
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Step 2: Coupling Reaction

The resulting 5-nitropyridin-2-amine is then coupled with a suitable precursor, for example, a

bromoacetyl derivative of a desired scaffold, in the presence of a base such as

diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).

Step 3: Imidazole Ring Formation

The intermediate from the coupling reaction is then cyclized to form the imidazole ring. This

is often achieved by heating with a source of ammonia, such as ammonium acetate, in a

high-boiling solvent like acetic acid.

Step 4: Reduction of the Nitro Group

The nitro group on the pyridine ring is reduced to an amine. This can be accomplished using

various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation (e.g.,

H₂ with Pd/C).

Step 5: Final Modification

The newly formed amino group serves as a handle for the introduction of further diversity, for

instance, through acylation or reductive amination, to yield the final ALK5 inhibitor.

ALK5 Kinase Inhibition Assay
The following is a general protocol for evaluating the inhibitory activity of synthesized

compounds against the ALK5 kinase.

Materials:

Recombinant human ALK5 kinase

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

ATP (at a concentration close to its Kₘ for ALK5)

Substrate (e.g., a specific peptide or protein substrate for ALK5)
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Test compounds (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (or similar)

384-well plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).

Add 2 µL of the diluted ALK5 enzyme to each well.

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

Incubate the plate at room temperature for 60 minutes.

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™

Reagent to each well.

Incubate at room temperature for 40 minutes.

Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection

Reagent to each well.

Incubate for 30 minutes at room temperature.

Read the luminescence on a plate reader.

Calculate the percent inhibition for each compound concentration and determine the IC₅₀

value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TGF-β/ALK5 signaling pathway and a general

experimental workflow for the synthesis and evaluation of ALK5 inhibitors.
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Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.
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Caption: Workflow for ALK5 Inhibitor Development.
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molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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